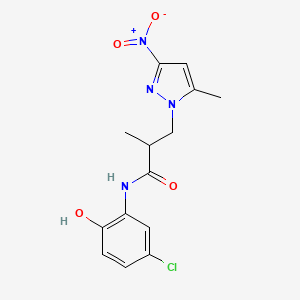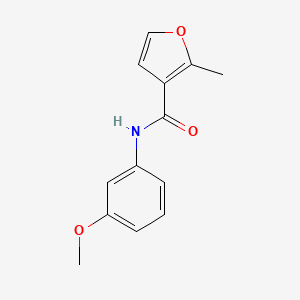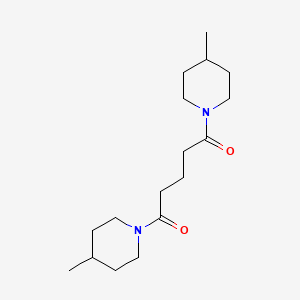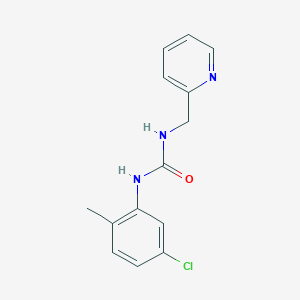![molecular formula C16H25NO2S B10972923 2,6-Dimethyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine](/img/structure/B10972923.png)
2,6-Dimethyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-ISOPROPYLPHENYL)SULFONYL]-2,6-DIMETHYLPIPERIDINE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a sulfonyl group attached to a 4-isopropylphenyl moiety, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-[(4-ISOPROPYLPHENYL)SULFONYL]-2,6-DIMETHYLPIPERIDINE typically involves several steps, including the formation of the piperidine ring and subsequent sulfonylation. One common synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(4-ISOPROPYLPHENYL)SULFONYL]-2,6-DIMETHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the removal of the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium.
Scientific Research Applications
1-[(4-ISOPROPYLPHENYL)SULFONYL]-2,6-DIMETHYLPIPERIDINE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can serve as a probe in biochemical assays to study enzyme interactions and protein functions.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-ISOPROPYLPHENYL)SULFONYL]-2,6-DIMETHYLPIPERIDINE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
1-[(4-ISOPROPYLPHENYL)SULFONYL]-2,6-DIMETHYLPIPERIDINE can be compared with other sulfonyl-containing piperidine derivatives:
1-[(4-METHYLPHENYL)SULFONYL]-2,6-DIMETHYLPIPERIDINE: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
1-[(4-ETHYLPHENYL)SULFONYL]-2,6-DIMETHYLPIPERIDINE: The ethyl group provides different hydrophobic interactions compared to the isopropyl group.
1-[(4-TERT-BUTYLPHENYL)SULFONYL]-2,6-DIMETHYLPIPERIDINE: The bulky tert-butyl group significantly alters the compound’s reactivity and interaction with molecular targets.
These comparisons highlight the uniqueness of 1-[(4-ISOPROPYLPHENYL)SULFONYL]-2,6-DIMETHYLPIPERIDINE in terms of its structural and functional properties.
Properties
Molecular Formula |
C16H25NO2S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2,6-dimethyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C16H25NO2S/c1-12(2)15-8-10-16(11-9-15)20(18,19)17-13(3)6-5-7-14(17)4/h8-14H,5-7H2,1-4H3 |
InChI Key |
ZOFJNNXCDMMDND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-fluorobenzenesulfonamido)phenyl]cyclopropanecarboxamide](/img/structure/B10972850.png)
![4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10972857.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10972870.png)
![3-(2,3-dihydro-1H-inden-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10972875.png)


![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10972888.png)

![4-Chloro-1,3-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10972901.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylcyclopropanecarboxamide](/img/structure/B10972908.png)

![N-[(4-fluorophenyl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B10972939.png)

![3-(4-bromo-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide](/img/structure/B10972949.png)
